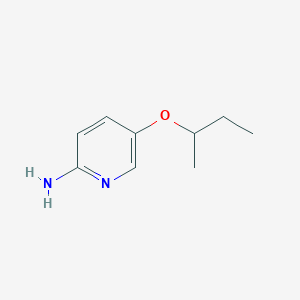

5-(Butan-2-yloxy)pyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a heterocyclic organic compound with the formula C₅H₅N, is a fundamental building block in chemistry. globalresearchonline.net Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine is an aromatic system with a rich and diverse history in scientific research. globalresearchonline.net It serves as a precursor for synthesizing a vast number of pharmaceuticals and agrochemicals. rsc.org

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure. researchgate.netrsc.org This status is due to its frequent appearance in a wide array of FDA-approved drugs and biologically active molecules. rsc.orgnih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, which allows for specific interactions with biological targets. Furthermore, the electronic properties of the pyridine ring can be fine-tuned through substitution, modifying the reactivity and coordination properties of the resulting molecules. acs.org

Pyridine derivatives are found in numerous natural products, including vitamins like niacin and vitamin B₆, as well as various alkaloids. rsc.orgtandfonline.com The versatility of the pyridine scaffold has led to its incorporation into drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. globalresearchonline.netnih.gov

Overview of Substituted Aminopyridines in Contemporary Research

Among the vast family of pyridine derivatives, substituted aminopyridines are a particularly noteworthy class in contemporary research, especially in drug discovery. rsc.org 2-Aminopyridine (B139424), in particular, is a simple yet highly functionalized molecule that serves as a crucial starting material for a multitude of more complex heterocyclic compounds. rsc.orgnih.govsioc-journal.cn Its dual nucleophilic nature makes it a versatile synthon in organic synthesis. sioc-journal.cn

The 2-aminopyridine motif is a key pharmacophore in many bioactive small molecules. nih.gov Its presence is associated with a wide range of pharmacological activities. For instance, substituted aminopyridines have been developed as potent and selective phosphodiesterase-4 (PDE4) inhibitors. nih.gov More recently, research has focused on 2-aminopyridine-based derivatives as potential dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC) for cancer therapy. acs.org

Modern synthetic methods, including multicomponent one-pot reactions, have been developed to efficiently produce diverse libraries of substituted 2-aminopyridines, facilitating their use in medicinal chemistry and the discovery of new bioactive agents. nih.govacs.org These strategies offer advantages such as high convergence, rapid processing, and minimal waste generation. nih.gov

Contextualizing 5-(Butan-2-yloxy)pyridin-2-amine within Pyridyl Ether and Aminopyridine Chemistry

The compound this compound is a member of two significant families of chemical compounds: aminopyridines and pyridyl ethers. Its structure consists of a 2-aminopyridine core functionalized at the 5-position with a butoxy ether group.

As a derivative of 2-aminopyridine, it shares the foundational characteristics that make this class a cornerstone of drug discovery. rsc.org The amino group at the 2-position provides a key site for potential hydrogen bonding interactions with biological macromolecules and serves as a synthetic handle for further molecular elaboration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-butan-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3,(H2,10,11) |

InChI Key |

YTAAMNDFXBRWEA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CN=C(C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Butan 2 Yloxy Pyridin 2 Amine

Reaction Types of Substituted Pyridine-2-amines

The presence of both an activating amino group and a deactivating ring nitrogen makes the reactivity of substituted 2-aminopyridines a subject of significant chemical interest. The alkoxy group at the 5-position further modulates this reactivity.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comslideshare.net This deactivation makes the ring electron-deficient, requiring vigorous reaction conditions for substitutions like nitration, halogenation, and sulfonation. youtube.com Electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the C-3 position, as the intermediates for attack at C-2 and C-4 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.comslideshare.net

However, in 2-aminopyridine (B139424) derivatives, the powerful electron-donating amino group strongly activates the ring towards electrophiles, opposing the deactivating effect of the ring nitrogen. The amino group directs incoming electrophiles to the ortho and para positions (C-3 and C-5). In the case of 5-(Butan-2-yloxy)pyridin-2-amine, the C-5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-3 position, which is ortho to the activating amino group. The butoxy group at C-5 also acts as an activating, ortho-para directing group, further reinforcing the propensity for substitution at the C-3 and, to a lesser extent, the C-6 positions. Theoretical studies on 2-aminopyridine nitration suggest that electronic factors, rather than just steric hindrance, play a crucial role in determining the regioselectivity of the reaction. sapub.org

Table 1: General Outcomes of Electrophilic Aromatic Substitution on Substituted Pyridines

| Reaction | Reagents | Typical Position of Substitution | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-3 or C-5 | Requires harsh conditions for unsubstituted pyridine, but is facilitated by activating groups like -NH₂ and -OR. youtube.comsapub.orgmasterorganicchemistry.com |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | C-3 or C-5 | The amino group strongly directs the substitution. youtube.com |

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring's electron-deficient nature makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. youtube.comquora.comquimicaorganica.org This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. youtube.comquora.com

For a nucleophilic substitution to occur, a suitable leaving group (such as a halide) is typically required at the 2- or 4-position. In this compound, there are no inherent leaving groups on the ring. However, reactions like the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, demonstrate that even a hydride ion can be displaced at the C-2 position under forceful conditions. youtube.comgoogle.com The cyanide group can also act as a leaving group in SNAr reactions on cyanopyridines. researchgate.net The development of new methods allows for the amination of pyridines at the C-2 position by activating the pyridine nitrogen, making it more susceptible to nucleophilic attack. galchimia.comnih.govnih.gov

Table 2: Susceptibility of Pyridine Ring Positions to Nucleophilic Attack

| Position | Stability of Intermediate | Reactivity | Rationale |

|---|---|---|---|

| C-2 | High | High | The negative charge in the Meisenheimer complex is delocalized onto the electronegative ring nitrogen. youtube.comquora.com |

| C-3 | Low | Low | The negative charge cannot be delocalized onto the ring nitrogen. youtube.com |

Transformations Involving the Amino Group

The exocyclic amino group at the C-2 position exhibits reactivity characteristic of aromatic amines. It can be readily acylated, alkylated, and can undergo diazotization.

Acylation and Alkylation: The amino group can react with acyl chlorides or anhydrides to form amides. mnstate.edu It can also be alkylated, although controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edulibretexts.orgyoutube.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. Pyridyl-2-diazonium salts are versatile intermediates that can be converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions. mnstate.edu

Cyclization Reactions: The bifunctional nature of 2-aminopyridines makes them valuable precursors for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, through reactions with α-haloketones or other bifunctional reagents. acs.orgacs.orgacs.orgacs.org

Reactivity of the Butan-2-yloxy Ether Linkage

Aryl ether linkages, such as the butan-2-yloxy group, are generally stable. numberanalytics.com Their cleavage typically requires harsh conditions, most commonly treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comacs.org The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the adjacent carbon of the alkyl group. youtube.com Depending on the structure of the alkyl group, this can proceed via an SN1 or SN2 mechanism. For a secondary ether like butan-2-yloxy, both pathways are possible. Cleavage results in the formation of a pyridinol (5-hydroxypyridin-2-amine) and the corresponding alkyl halide (2-bromobutane or 2-iodobutane). youtube.comacs.org Basic and oxidative cleavage methods for aryl ethers have also been reported, though they are less common. numberanalytics.comnih.gov

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes is key to predicting its chemical behavior and designing synthetic pathways.

Investigations of Key Reaction Steps

Mechanistic studies, often combining kinetic data, intermediate trapping, and computational analysis, have shed light on the reactivity of substituted pyridines.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process: initial attack by the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate (the σ-complex or arenium ion), followed by the rapid loss of a proton to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of the σ-complex. masterorganicchemistry.com For 2-aminopyridines, the stability of this intermediate dictates the regiochemical outcome. Attack at C-3 and C-5 allows for resonance structures where the positive charge is delocalized onto the electron-donating amino group, providing significant stabilization. sapub.org

Nucleophilic Aromatic Substitution: The generally accepted mechanism is a two-step addition-elimination process. youtube.comquimicaorganica.org The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, usually faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The high reactivity of the C-2 and C-4 positions is directly attributable to the ability of the ring nitrogen to bear the negative charge in one of the key resonance structures of the Meisenheimer complex. youtube.comquora.com

Formation of 2-Aminopyridines: Several methods for synthesizing 2-aminopyridines have been mechanistically investigated. The reaction of pyridine N-oxides with activated isocyanides, for instance, proceeds through a Reissert-Henze-type reaction, involving the formation of an N-formylaminopyridine intermediate which is then hydrolyzed. nih.govfigshare.com Another approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with an amine, which is proposed to proceed via nucleophilic addition of the amine to the C-2 position of the activated pyridinium (B92312) ring. nih.gov Multicomponent reactions for synthesizing 2-aminopyridines often involve a sequence of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| Benzene |

| Pyridine |

| Sodium amide |

| 5-Hydroxypyridin-2-amine |

| 2-Bromobutane |

| 2-Iodobutane |

| Nitrous acid |

| Imidazo[1,2-a]pyridines |

| Hydrobromic acid |

Derivatization Reactions for Further Functionalization

The 2-amino group of this compound is a key handle for further functionalization, allowing for the introduction of a wide array of substituents through various derivatization reactions. These reactions typically involve the nucleophilic character of the primary amine.

One of the most common derivatization reactions is the formation of amides and ureas. The reaction of the amino group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of the corresponding amides. Similarly, reaction with isocyanates or phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) yields urea (B33335) derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. The synthesis of ureas from amines can be achieved using various reagents, with CDI being a safer alternative to the highly toxic phosgene.

The amino group can also undergo N-arylation or N-alkylation through reactions like the Buchwald-Hartwig amination, where the aminopyridine itself acts as the nucleophile. Furthermore, the amino group can be converted into other functional groups. For instance, diazotization followed by substitution allows for the introduction of halogens, hydroxyl groups, or other functionalities.

Derivatization is not limited to the amino group. The pyridine ring itself can be functionalized, for example, through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The electron-donating nature of the amino and alkoxy groups generally directs electrophiles to the positions ortho and para to them.

The following table provides examples of derivatization reactions applicable to the amino group of this compound.

| Reagent Class | Product Type | General Reaction Conditions |

| Carboxylic Acid / Acid Chloride | Amide | Base (e.g., pyridine, triethylamine) may be required. |

| Isocyanate | Urea | Typically proceeds readily upon mixing. |

| Carbonyldiimidazole (CDI) + Amine | Unsymmetrical Urea | Two-step, one-pot reaction. |

| Alkyl Halide | N-Alkylated Amine | Base is often required to neutralize the acid byproduct. |

| Aryl Halide (with Pd catalyst) | N-Arylated Amine | Buchwald-Hartwig amination conditions. |

| Aldehyde / Ketone (with reducing agent) | N-Alkylated Amine | Reductive amination. |

| Chloroformates | Carbamate | A base is typically used. |

| Dansyl Chloride | Sulfonamide | Used for derivatization for analytical purposes (fluorescence). |

These derivatization strategies highlight the versatility of this compound as a building block in the synthesis of more complex molecules with potential applications in various fields of chemical research.

Spectroscopic and Structural Characterization of 5 Butan 2 Yloxy Pyridin 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-(Butan-2-yloxy)pyridin-2-amine, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon frameworks, while advanced techniques are crucial for determining its stereochemistry.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring, the protons of the sec-butoxy group, and the amine protons.

The pyridine ring protons exhibit characteristic shifts and coupling patterns. The proton at the C6 position, adjacent to the nitrogen and ortho to the amino group, is expected to appear downfield. The protons at C3 and C4 will also show distinct signals influenced by the neighboring amino and alkoxy groups. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

The sec-butoxy group introduces chirality and a set of aliphatic signals. The methine proton (-OCH-) is a key indicator, appearing as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene (-CH₂-) protons are diastereotopic due to the adjacent chiral center and are expected to appear as a complex multiplet. The two methyl groups (-CH₃) will also show distinct signals, typically a doublet for the methyl group adjacent to the chiral methine and a triplet for the terminal methyl group of the ethyl moiety. docbrown.inforeddit.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of similar structures and substituent effects)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Pyridine H6 | ~7.8 - 8.0 | Doublet (d) | Downfield due to proximity to ring N. |

| Pyridine H4 | ~7.2 - 7.4 | Doublet of doublets (dd) | Coupled to H3 and H6. |

| Pyridine H3 | ~6.5 - 6.7 | Doublet (d) | Upfield due to donating effect of NH₂. |

| Amine NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| Butoxy -OCH- | ~4.2 - 4.5 | Multiplet (m) or Sextet | Chiral center, coupled to 5 neighboring protons. |

| Butoxy -CH₂- | ~1.6 - 1.8 | Multiplet (m) | Diastereotopic protons. |

| Butoxy -CH(CH₃)- | ~1.2 - 1.4 | Doublet (d) | Coupled to the methine proton. |

| Butoxy -CH₂CH₃ | ~0.9 - 1.0 | Triplet (t) | Coupled to the methylene protons. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, nine distinct signals are expected, corresponding to the five carbons of the pyridine ring and the four carbons of the sec-butoxy group.

The chemical shifts of the pyridine ring carbons are significantly influenced by the nitrogen atom and the attached amino and alkoxy substituents. The carbon bearing the amino group (C2) and the carbon bearing the alkoxy group (C5) are particularly deshielded. libretexts.orgnih.gov The remaining pyridine carbons (C3, C4, C6) will appear at intermediate chemical shifts. docbrown.info

The carbons of the sec-butoxy group will resonate in the aliphatic region of the spectrum. The carbon directly attached to the oxygen (-OCH-) will be the most downfield of this group, typically appearing in the 70-80 ppm range. docbrown.info The other aliphatic carbons will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of similar structures and substituent effects)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Pyridine C2 | ~158 - 162 | Attached to NH₂ and adjacent to ring N. |

| Pyridine C5 | ~150 - 155 | Attached to the butoxy group. |

| Pyridine C6 | ~140 - 145 | Adjacent to ring N. |

| Pyridine C4 | ~120 - 125 | |

| Pyridine C3 | ~110 - 115 | |

| Butoxy -OCH- | ~75 - 80 | Carbon of the chiral center. |

| Butoxy -CH₂- | ~28 - 32 | |

| Butoxy -CH(CH₃)- | ~18 - 22 | |

| Butoxy -CH₂CH₃ | ~9 - 12 |

The presence of a chiral center in the sec-butoxy group means that this compound exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, advanced NMR techniques are critical for assigning relative stereochemistry in diastereomers or for determining enantiomeric excess using chiral resolving agents.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals through correlation spectroscopy.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connectivity within the sec-butoxy chain and the coupling between the pyridine ring protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These are invaluable for confirming the assignment of both the pyridine and butoxy moieties. bas.bg

To address the chirality, specific NMR experiments can be employed:

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other, which is fundamental for determining the relative stereochemistry of a molecule. libretexts.orgacdlabs.comacdlabs.com For a molecule like this, these techniques could be used if it were part of a larger, more rigid structure.

Chiral Derivatizing Agents (CDAs) can be used to convert the enantiomers into a mixture of diastereomers, which are distinguishable by NMR. By reacting the amine functionality with a chiral acid (e.g., Mosher's acid), the resulting diastereomeric amides would exhibit separate signals in their ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric purity. researchgate.net

Chiral Solvating Agents (CSAs) can be added to the NMR sample to induce a chemical shift difference between the enantiomers through the formation of transient, diastereomeric solvate complexes. researchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Vibrations: The primary amine group (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to symmetric and asymmetric stretching. The N-H bending vibration is expected around 1600-1650 cm⁻¹. docbrown.infoacdlabs.com

C-O Ether Linkage: A strong, characteristic C-O stretching band for the alkyl-aryl ether is expected in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the sec-butoxy group's methyl and methylene groups will be visible in the 2850-2975 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound (Based on characteristic frequencies for its functional groups)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| N-H Bend | 1600 - 1650 | Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1020 - 1075 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. The molecular weight of this compound (C₉H₁₄N₂O) is 166.22 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166. Due to the presence of two nitrogen atoms, this molecular ion peak will conform to the nitrogen rule, having an even mass.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Alpha-cleavage to the ether oxygen: This is a common fragmentation pathway for ethers. libretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable oxonium ion at m/z = 137, or loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z = 151.

Cleavage of the sec-butyl group: Loss of the entire sec-butyl group as a radical (•C₄H₉, 57 Da) would result in a fragment at m/z = 109, corresponding to the 2-amino-5-hydroxypyridine (B112774) cation radical. Alternatively, cleavage can produce a sec-butyl cation at m/z = 57.

Alpha-cleavage to the amine: Cleavage of the bond alpha to the amino group within the ring is also possible, leading to characteristic pyridine ring fragmentations. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Based on common fragmentation patterns for ethers and aminopyridines)

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 166 | [C₉H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 137 | [M - C₂H₅]⁺ | Ethyl radical |

| 110 | [C₅H₆N₂O]⁺ | Butene (via rearrangement) |

| 109 | [C₅H₅N₂O]⁺ | sec-Butyl radical |

| 57 | [C₄H₉]⁺ | 2-amino-5-oxypyridinyl radical |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure analysis of this compound would provide exact bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted aminopyridines, allows for predictions about its solid-state behavior. nih.gov Key features would include:

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. In the solid state, it is highly likely that intermolecular hydrogen bonds of the N-H···N type would form, linking molecules into chains, dimers, or more complex networks. The ether oxygen could also act as a hydrogen bond acceptor.

Conformation: The crystal structure would reveal the preferred conformation of the flexible sec-butoxy group relative to the plane of the pyridine ring.

For a chiral compound like this, it would crystallize as a conglomerate of separate enantiopure crystals or as a racemic compound where both enantiomers are present in a 1:1 ratio within the same unit cell. X-ray crystallography can distinguish between these possibilities and reveal the specific packing arrangements of the enantiomers.

Theoretical and Computational Chemistry Studies of 5 Butan 2 Yloxy Pyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and reactivity of molecules. niscair.res.in These methods allow for the precise calculation of molecular geometries, electronic properties, and the energetics of chemical reactions.

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 5-(Butan-2-yloxy)pyridin-2-amine, which possesses a rotatable butoxy group, conformational analysis is crucial to identify the lowest energy conformer. pjbmb.org.pk This is significant because the biological activity and reactivity of a molecule are often dictated by its preferred conformation.

Computational studies on related pyridine (B92270) derivatives have demonstrated that methods like DFT with the B3LYP functional and a suitable basis set can accurately predict geometric parameters such as bond lengths and angles. researchgate.net For this compound, the optimization process would involve systematically rotating the C-O bond of the butoxy group and the C-N bond of the amine group to map the potential energy surface and identify the global minimum.

Table 1: Predicted Geometric Parameters for a Representative Aminopyridine Derivative (2-amino-5-methylpyridine) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.34 | - |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C-N (ring) | 1.33 - 1.34 | 117 - 124 |

| Data derived from studies on analogous compounds and illustrates typical outputs of DFT calculations. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on similar aromatic amines show that the HOMO is often localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Pyridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.75 |

| Illustrative data based on calculations for related pyridine structures. researchgate.net |

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. mdpi.com This analysis provides valuable insights into the reaction mechanism and the activation energy, which governs the reaction rate. For instance, the synthesis of pyridine derivatives often involves multi-step reactions, and DFT calculations can help in understanding the feasibility of each step and identifying potential byproducts. researchgate.net While specific reaction pathway analyses for this compound are not extensively documented, studies on the reactions of similar aminopyridines provide a framework for how such investigations would be conducted. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The butoxy-substituted aminopyridine scaffold is of interest in medicinal chemistry, and docking studies can reveal how this compound might interact with biological targets.

Docking simulations involve placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. sid.ir For example, docking studies on pyridine derivatives have been used to investigate their potential as inhibitors for various kinases. nih.govresearchgate.net The amine group of this compound could act as a hydrogen bond donor, while the pyridine nitrogen could be a hydrogen bond acceptor. The butoxy group can engage in hydrophobic interactions within the binding pocket of a target protein.

Table 3: Illustrative Molecular Docking Results for a Pyridine-based Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | CYS919, ASP1046 |

| This table presents hypothetical data based on docking studies of similar compounds to illustrate the outputs of such simulations. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A QSAR study on a series of 5-substituted (arylmethylene) pyridin-2-amine derivatives revealed that electronic, steric, and lipophilic parameters have a correlation with their antibacterial activity. researchgate.net For this compound, descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and various electronic parameters would be calculated and used to build a QSAR model, assuming a dataset of structurally related compounds with known biological activities is available. Such a model could then be used to predict the activity of other analogous compounds.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The calculated vibrational frequencies for this compound would show characteristic peaks for the N-H stretching of the amine group, C-O stretching of the ether linkage, and various vibrations of the pyridine ring. Similarly, the predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in the experimental NMR spectra. While specific computational spectroscopic data for this compound is not readily found in the literature, studies on closely related molecules like 2-amino-5-methylpyridine (B29535) have shown good agreement between calculated and experimental spectra. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies for an Aminopyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3520 |

| N-H stretch (symmetric) | 3410 |

| C-H stretch (aromatic) | 3050-3100 |

| C=C/C=N stretch (ring) | 1600-1650 |

| C-O stretch (ether) | 1250 |

| Illustrative data based on calculations for analogous compounds. researchgate.net |

Structure Activity Relationship Sar and Derivative Design for 5 Butan 2 Yloxy Pyridin 2 Amine Analogs

Systematic Modification of the Butan-2-yloxy Moiety

The butan-2-yloxy group at the 5-position of the pyridine (B92270) ring plays a significant role in the molecule's interaction with biological targets. Systematic modifications of this alkoxy moiety have been a key focus of SAR studies to probe the steric and electronic requirements for optimal activity.

Research into related 5-alkoxypyridine derivatives has shown that the nature of the alkoxy chain can significantly influence biological outcomes. For instance, in a series of 5-substituted pyridine analogues, variations in the substituent at this position, including bulky groups, led to a range of binding affinities for neuronal nicotinic acetylcholine (B1216132) receptors, with Ki values from 0.055 to 0.69 nM. nih.gov This highlights the sensitivity of the receptor to the size and shape of this side chain.

Studies on other pyridine-containing compounds have also demonstrated the importance of the ether linkage and the alkyl chain. For example, in a series of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, shortening an alkyl tether at the 5-position from a cinnamyl to a benzoyl group was investigated to understand its effect on anti-proliferative activity. mdpi.com While not a direct analog, this underscores the general principle that modifications to substituents at the 5-position are a valid strategy for modulating activity.

The following table summarizes the types of modifications that can be systematically explored for the butan-2-yloxy moiety and their potential impact on the molecule's properties.

Table 1: Systematic Modifications of the Butan-2-yloxy Moiety and Potential Research Implications

| Modification Type | Example | Potential Research Focus |

|---|---|---|

| Chain Length | Propoxy, Pentyloxy, etc. | Investigating the optimal length for fitting into a binding pocket. |

| Branching | Isobutoxy, tert-butoxy, etc. | Probing steric tolerance within the binding site. |

| Cyclic Analogs | Cyclobutoxy, Cyclopentyloxy | Introducing conformational rigidity to enhance binding affinity. |

| Unsaturation | But-2-en-2-yloxy | Exploring the impact of π-π interactions or altered electronics. |

| Functionalization | Hydroxybutanoxy, Methoxybutanoxy | Introducing hydrogen bond donors/acceptors to form new interactions. |

Functionalization of the Pyridine Ring at Different Positions

Studies on various 2-aminopyridine (B139424) derivatives have consistently shown that substitution on the pyridine ring is a powerful tool for modulating biological activity. For instance, in one study, introducing a methyl group at the 4-position of a 2-aminopyridine derivative resulted in improved antifungal activity compared to substitution at the 3-position. researchgate.net This suggests that the position of substitution is critical. Further research indicated that substitutions at the 3, 4, and 6 positions of the 2-aminopyridine scaffold can significantly influence its antimicrobial properties. researchgate.net

The introduction of different functional groups can also have varied effects. For example, the presence of electron-donating or electron-withdrawing groups at the 5-position of 2-aminopyridine has been shown to greatly affect the fluorescence properties of the resulting compounds. beilstein-journals.org Specifically, electron-withdrawing groups like bromo and trifluoromethyl led to a large fluorescence enhancement. beilstein-journals.org This highlights how electronic modifications can be used to tune specific properties.

In the context of designing inhibitors for specific enzymes, such as TANK-binding kinase 1 (TBK1) and IKKε, late-stage functionalization of the pyridine A-ring of amlexanox (B1666007) analogs (a related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine) using palladium-catalyzed cross-coupling reactions has been a successful strategy. nih.govnih.gov This approach allowed for the introduction of a variety of substituents, leading to analogs with IC50 values as low as 210 nM and enabling the fine-tuning of selectivity between the two kinases. nih.govnih.gov

The following table outlines potential functionalization strategies for the pyridine ring of 5-(butan-2-yloxy)pyridin-2-amine and their rationale.

| 6-position | Phenyl, Heteroaryl | To explore the potential for additional π-stacking interactions. nih.gov |

Influence of the Amine Group Position and Substitution

The primary amine at the 2-position is a crucial functional group, often involved in key hydrogen bonding interactions with biological targets. Both its position on the pyridine ring and its substitution pattern are critical determinants of activity.

The 2-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role in the pharmacological properties of numerous compounds. researchgate.net Its ability to act as a hydrogen bond donor and acceptor makes it a privileged scaffold. Research has shown that maintaining the primary amine at the 3-position of a thieno[2,3-b]pyridine (B153569) core is essential for maximal anti-proliferative efficacy, as functionalization leads to a significant loss of activity. mdpi.com

The position of the amine group on the pyridine ring is also a key factor. The basicity of pyridine is influenced by the position of substituents, which in turn affects its interaction with biological targets. nih.gov For example, 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine (B3432731) exhibit different electronic properties and have been utilized in the synthesis of various biologically active molecules. researchgate.net

Substitution of the amine group can also be a viable strategy to modulate properties. In the development of inhibitors for neuronal nitric oxide synthase, various modifications to the amino side chain of 2-aminopyridine scaffolds were explored. nih.gov This included testing different tail amines, from simple tertiary amines to saturated cyclic amines, and introducing fluorine atoms to adjust basicity. nih.gov

The following table details potential modifications to the amine group and their intended research purpose.

Table 3: Amine Group Modification Strategies

| Modification | Example | Research Goal |

|---|---|---|

| Positional Isomers | 3-amino, 4-amino | To determine the optimal position for target interaction. rsc.org |

| N-Alkylation | N-methyl, N-ethyl | To investigate the impact of removing a hydrogen bond donor. |

| N-Acylation | N-acetyl | To reduce basicity and introduce a new hydrogen bond acceptor. |

| N-Arylation | N-phenyl | To introduce steric bulk and potential for π-stacking. |

| Incorporation into a Ring | Pyrrolidinyl, Piperidinyl | To constrain the conformation and explore new binding interactions. nih.gov |

Rational Design Strategies for Enhanced Research Properties

Rational drug design, often aided by computational methods, is a powerful approach for developing analogs of this compound with improved properties. This involves using knowledge of the target structure and SAR data to make informed decisions about which modifications are most likely to lead to desired outcomes.

Molecular docking studies are a cornerstone of rational design. For example, docking calculations were utilized to guide the synthesis of amlexanox analogs, with the aim of improving their potency as inhibitors of TBK1 and IKKε. nih.govnih.gov These computational studies can help to visualize how a molecule fits into a binding site and identify potential new interactions that could be formed through chemical modification. researchgate.net

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) is another valuable tool. By building a computational model that relates the 3D properties of a series of molecules to their biological activity, it is possible to predict the activity of novel, unsynthesized compounds. researchgate.net This can help to prioritize which analogs to synthesize, saving time and resources.

The development of potent and selective inhibitors often relies on an iterative process of design, synthesis, and testing. For instance, in the development of neuronal nitric oxide synthase inhibitors, various structural modifications were employed to investigate their effect on biological activity, with a focus on the diversity of the tail amino functionality. nih.gov This included strategies to increase lipophilicity, alter the rigidity of linkers, and modulate the pKa of the amine. nih.gov

The following table outlines some rational design strategies that could be applied to enhance the research properties of this compound analogs.

Table 4: Rational Design Strategies

| Strategy | Description | Desired Outcome |

|---|---|---|

| Target-Based Design | Utilizing the 3D structure of the biological target to design complementary ligands. | Increased potency and selectivity. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Improved pharmacokinetic or pharmacodynamic properties. |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to reduce conformational flexibility. | Enhanced binding affinity by reducing the entropic penalty of binding. nih.gov |

| Scaffold Hopping | Replacing the central pyridine core with a different heterocyclic system. | Discovery of novel chemical series with improved properties or different intellectual property space. |

| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand. | Efficient exploration of chemical space. |

Development of Novel Heterocyclic Scaffolds derived from this compound

The 2-aminopyridine scaffold is a versatile starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.net These novel scaffolds can offer unique 3D shapes and electronic properties, potentially leading to new biological activities or improved drug-like properties.

One common strategy is the annulation of a new ring onto the existing pyridine core. For example, various pyrido[2,3-d]pyrimidines have been synthesized from 2-aminopyridine derivatives. jocpr.com This can be achieved through reactions with various reagents that provide the necessary carbon and nitrogen atoms to form the new pyrimidine (B1678525) ring.

Another approach involves the use of the 2-aminopyridine as a building block in multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, a one-pot reaction has been developed for the synthesis of 2-aminopyridine derivatives, which could potentially be adapted to create novel fused systems. nih.gov

The development of ring-fused 2-pyridones is another area of interest, as these structures are considered privileged in drug design due to their biological activity. organic-chemistry.orgdiva-portal.org Efficient protocols for the construction of 5,6-ring-fused 2-pyridones have been reported, which could be applicable to derivatives of this compound. organic-chemistry.org

The following table provides examples of novel heterocyclic scaffolds that could be derived from this compound.

Table 5: Novel Heterocyclic Scaffolds

| Scaffold Type | Synthetic Precursor | Potential Synthetic Route |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | 2-Aminopyridine derivative | Condensation with a 1,3-dielectrophile. jocpr.com |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine derivative | Reaction with an α-haloketone. |

| Thieno[2,3-b]pyridine | 2-Aminopyridine derivative | Gewald reaction with a ketone and elemental sulfur. mdpi.com |

| Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine derivative | Condensation with a carboxylic acid. nih.gov |

| Fused 2-Pyridones | 2-Aminopyridine derivative | Tandem condensation and cyclization reactions. organic-chemistry.org |

Research Applications and Potential Molecular Interactions of Pyridine 2 Amine Ethers

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

Pyridine-2-amine ethers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. google.comchemscene.com The pyridine (B92270) ring is a common feature in many bioactive compounds, and the 2-amino group provides a convenient handle for further functionalization. researchgate.netnih.gov The ether linkage can be introduced to tailor the properties of the final product.

The synthesis of substituted 2-aminopyridines can be achieved through various methods, including multicomponent reactions which offer an efficient and environmentally friendly approach. nih.gov For instance, a one-pot synthesis can yield a variety of substituted 2-aminopyridines from simple precursors. nih.gov These derivatives then serve as the foundation for building more elaborate molecular architectures. The pyridine nitrogen and the exocyclic amino group offer multiple reaction sites for diversification. youtube.com

The inherent reactivity of the pyridine ring, which is prone to nucleophilic substitution at the 2- and 4-positions, allows for the introduction of a wide range of substituents. nih.gov This versatility makes pyridine-2-amine ethers attractive starting materials for creating libraries of compounds for drug discovery and other applications. rsc.org Their role as a "privileged scaffold" is well-established, meaning they are capable of binding to multiple biological targets with high affinity. rsc.org

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Pyridine derivatives are widely used in this field due to the ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding. chimia.chmdpi.com The introduction of an ether group can influence the self-assembly properties of these molecules, leading to the formation of well-defined supramolecular structures. researchgate.net

For example, alkoxy-substituted cinnamic acids have been shown to form hydrogen-bonded complexes with pyridine derivatives, resulting in materials with liquid crystalline properties. researchgate.net The structure of the resulting supramolecule and its mesomorphic properties are dependent on the nature of the pyridine derivative and the alkoxy chain. researchgate.net

Furthermore, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which can be derived from functionalized pyridines, have been shown to self-assemble with metal ions and bind to anions. rsc.org The specific architecture of these macrocycles dictates their binding selectivity and potential applications in sensing or catalysis. The ability to tune the electronic and steric properties of the pyridine component, for instance through etherification, is crucial in designing these complex supramolecular systems. chimia.ch

Exploration of Molecular Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is the foundation of pharmacology and chemical biology. Pyridine-2-amine ethers have been investigated for their ability to modulate the function of various biomolecules, including enzymes and receptors, and consequently, cellular pathways.

Enzyme Modulation Studies

Substituted 2-aminopyridines have been identified as potent inhibitors of various enzymes. The ether linkage can play a crucial role in positioning the molecule within the enzyme's active site to maximize binding affinity. A notable example is the inhibition of nitric oxide synthases (NOS), where 4,6-disubstituted 2-aminopyridines have shown high potency and specificity for the inducible NOS isoform (iNOS). nih.gov

Another important class of enzymes targeted by pyridine-2-amine derivatives are kinases. For instance, 3,5-diaryl-2-aminopyridine derivatives have been developed as inhibitors of Activin-like kinase 2 (ALK2), a key enzyme in the bone morphogenetic protein (BMP) signaling pathway. acs.org Structure-activity relationship (SAR) studies have revealed that alkoxy substituents on the phenyl ring can significantly impact the inhibitory potency and selectivity of these compounds. acs.org

| Derivative Class | Target Enzyme | Key Findings |

| 4,6-Disubstituted 2-aminopyridines | Nitric Oxide Synthases (NOS) | Enhanced potency and specificity for inducible NOS (iNOS). nih.gov |

| 3,5-Diaryl-2-aminopyridines | Activin-like kinase 2 (ALK2) | Alkoxy substituents on the phenyl ring influence potency and selectivity. acs.org |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | The aminoalkoxy group at the 3-position of the pyrazine (B50134) ring is crucial for activity. nih.gov |

| p-Alkoxy substituted Anisomycins | Ribosome | O-propargyl anisomycin (B549157) analog exhibits potent activity and a broader mode of action. chemrxiv.org |

Receptor Interaction Studies

Pyridine-2-amine ethers have also been explored as ligands for various receptors, particularly G-protein coupled receptors (GPCRs). A series of substituted 4-alkoxy-2-aminopyridines were synthesized and evaluated as antagonists for the neuropeptide Y1 (NPY Y1) receptor. nih.gov These compounds were designed by replacing the morpholino group of a known antagonist with various alkoxy groups, leading to the identification of potent derivatives. nih.gov

The nature and position of the alkoxy group are critical in determining the binding affinity and selectivity of these ligands for their target receptors. The ether oxygen can act as a hydrogen bond acceptor, and the alkyl chain can engage in hydrophobic interactions within the receptor's binding pocket.

| Compound Series | Target Receptor | Key Findings |

| Substituted 4-alkoxy-2-aminopyridines | Neuropeptide Y1 (NPY Y1) Receptor | Replacement of a morpholino group with alkoxy groups led to potent antagonists. nih.gov |

| 3,5-Diaryl-2-aminopyridine derivatives | BMP Type I Receptors | Substitution of a 3-phenol with 4-phenylpiperazine increased potency. acs.org |

| 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | Not specified in abstract | The abstract mentions the study of receptor interaction profiles of these compounds. amanote.com |

Modulation of Cellular Pathways

By modulating the activity of enzymes and receptors, pyridine-2-amine ethers can influence cellular signaling pathways. For example, the inhibition of ALK2 by 3,5-diaryl-2-aminopyridine derivatives can block the BMP signaling pathway, which is implicated in conditions like fibrodysplasia ossificans progressiva. acs.org

Similarly, the antagonism of the NPY Y1 receptor by 4-alkoxy-2-aminopyridines can affect pathways involved in appetite regulation and other physiological processes. nih.gov The ability to design specific inhibitors and antagonists based on the pyridine-2-amine ether scaffold allows researchers to dissect the roles of particular proteins in complex cellular networks.

Development of Research Probes (e.g., Fluorescent Probes)

Fluorescent probes are indispensable tools in modern biology for visualizing and quantifying biological molecules and processes in living cells. nih.goved.ac.uk The pyridine-2-amine scaffold has emerged as a promising platform for the development of such probes due to its inherent fluorescence properties. mdpi.com

Derivatization of the 2-aminopyridine (B139424) core can lead to fluorophores with high quantum yields and desirable photophysical properties. mdpi.com For instance, a series of fluorescent molecules with an aminopyridine scaffold have been synthesized, with some exhibiting quantum yields over 0.40. mdpi.com These probes can be designed to be "smart," meaning their fluorescence is activated or modulated upon interaction with a specific target, such as a metal ion or a biomolecule. researchgate.net

The development of fluorescent probes often relies on mechanisms like photoinduced electron transfer (PeT), where the fluorescence of a fluorophore is quenched until a specific event occurs. nih.gov The electronic properties of the pyridine-2-amine ether can be fine-tuned to optimize these quenching and de-quenching processes, leading to highly sensitive and selective probes for bioimaging applications. nih.gov

| Probe Type | Application | Key Features |

| Aminopyridine-based fluorescent molecules | General bioimaging | High quantum yields and tunable emission wavelengths. mdpi.com |

| Rhodamine-aminopyridine derivatives | Fe3+ detection | High sensitivity and selectivity for Fe3+ ions in aqueous solution and living cells. researchgate.net |

| Imidazopyridine-based probes | Metal ion detection, bioimaging | Versatile applications based on various fluorescence mechanisms like PET and FRET. nih.gov |

Pre-clinical Research Tool Development

The development of novel molecular entities for pre-clinical research is a cornerstone of drug discovery and understanding complex biological processes. Pyridine-2-amine ethers, a class of compounds characterized by a pyridine ring substituted with an amino group and an ether linkage, have emerged as a versatile scaffold for designing potent and selective modulators of various biological targets. The specific compound, 5-(Butan-2-yloxy)pyridin-2-amine, represents a member of this chemical family. While direct pre-clinical research data on this exact molecule is limited in publicly available literature, extensive research on analogous pyridine-2-amine ether derivatives provides a strong foundation for understanding its potential applications as a research tool. These derivatives have been instrumental in the investigation of various disease pathways, particularly in oncology and neurodegenerative disorders.

Detailed Research Findings

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions with biological targets. nih.gov The addition of an ether linkage, such as the butan-2-yloxy group, can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and cell permeability, which are critical for its utility as a research tool. nih.gov

Pre-clinical investigations into pyridine-2-amine ether derivatives have largely focused on their activity as kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridine-2-amine core can act as a hinge-binding motif, a common interaction mode for many kinase inhibitors.

One area of significant research has been the development of Cyclin-Dependent Kinase (CDK) inhibitors. For instance, a series of 2-aminopyridine derivatives were designed and synthesized as potent inhibitors of CDK8, a transcriptional kinase involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. nih.gov One such derivative demonstrated strong inhibitory activity against CDK8 with an IC50 value of 46 nM. nih.gov This compound also showed potent anti-proliferative activity in colon cancer cell lines with high CDK8 expression and exhibited favorable pharmacokinetic profiles in in-vivo models. nih.gov

Similarly, other pyridine and pyrazolopyridine derivatives have been identified as potent inhibitors of CDK2/cyclin A2. mdpi.com In one study, several compounds showed IC50 values in the sub-micromolar range, with the most potent compound exhibiting an IC50 of 0.24 μM, which was more potent than the reference inhibitor, roscovitine. mdpi.com These compounds also demonstrated significant cytotoxicity against various human cancer cell lines. mdpi.com The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyridine ring for enhanced activity. mdpi.com

Another important target for pyridine-2-amine ethers has been the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). A series of 2-aminopyrimidine (B69317) derivatives, which share a similar pharmacophore with 2-aminopyridine ethers, were developed as potent FLT3 inhibitors. researchgate.net The most promising compound from this series displayed potent kinase inhibitory activities against both wild-type and mutant FLT3, with IC50 values in the low nanomolar range, and demonstrated robust anti-proliferative activities against AML cell lines. researchgate.net

Beyond oncology, pyridine-2-amine derivatives have been explored as potential therapeutic agents for neurodegenerative diseases. For example, they have been investigated as inhibitors of BACE1 (beta-secretase 1), a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.gov Although the inhibitory activities of the synthesized compounds against rat BACE1 were modest, the studies suggested that the aminopyridine motif holds potential for the development of more potent BACE1 inhibitors. nih.gov

Furthermore, derivatives of 2-aminopyridine have been developed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that plays a role in the p53 tumor suppressor pathway. Several compounds from a synthesized series showed good USP7 inhibitory activities, with the most potent ones having IC50 values in the single-digit micromolar range. These compounds were shown to promote the degradation of MDM2, leading to the stabilization of p53 and the expression of the p21 gene, which are critical for cell cycle arrest and apoptosis.

The versatility of the pyridine-2-amine scaffold is further demonstrated by its use in developing dual inhibitors. For example, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov The lead compound from this series showed balanced potency against both kinases and demonstrated significant tumor growth inhibition in a xenograft mouse model with no apparent toxicity. nih.gov

Interactive Data Tables

The following tables summarize the pre-clinical data for various pyridine-2-amine and related derivatives, highlighting their potential as research tools.

Table 1: In Vitro Inhibitory Activity of Pyridine-2-amine Derivatives against Kinase Targets

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2-Amino-pyridine Derivative | CDK8 | 46 | nih.gov |

| Pyridone Derivative | CDK2/cyclin A2 | 570 | mdpi.com |

| 2-Chloro-nicotinonitrile Derivative | CDK2/cyclin A2 | 240 | mdpi.com |

| Pyrazolo[3,4-b]pyridin-3-amine Derivative | CDK2/cyclin A2 | 650 | mdpi.com |

| 2-Aminopyrimidine Derivative | FLT3-WT | 7.42 | researchgate.net |

| 2-Aminopyrimidine Derivative | FLT3-D835Y | 9.21 | researchgate.net |

| 5-Chloro-pyrimidine Derivative | CDK6 | - | nih.gov |

| 5-Chloro-pyrimidine Derivative | CDK9 | - | nih.gov |

Table 2: Anti-proliferative Activity of Pyridine-2-amine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (μM) | Reference |

| Pyridone Derivative | HCT-116 (Colon) | 31.3 - 49.0 | mdpi.com |

| Pyridone Derivative | MCF-7 (Breast) | 19.3 - 55.5 | mdpi.com |

| Pyridone Derivative | HepG2 (Liver) | 22.7 - 44.8 | mdpi.com |

| Pyridone Derivative | A549 (Lung) | 36.8 - 70.7 | mdpi.com |

| 2-Aminopyrimidine Derivative | MV4-11 (AML) | 0.00083 | researchgate.net |

| 2-Aminopyrimidine Derivative | MOLM-13 (AML) | 0.01055 | researchgate.net |

| 2-Aminopyridine Derivative | HCT116 (Colorectal) | - |

Table 3: In Vitro Inhibitory Activity of Pyridine-2-amine Derivatives against Other Targets

| Compound Class | Target Enzyme | IC50 (μM) | Reference |

| 2-Aminopyridine Derivative | USP7 | 7.6 | |

| 2-Aminopyridine Derivative | USP7 | 17.0 | |

| 2-Aminopyridine Derivative | USP7 | 11.6 | |

| Aminopyridine Derivative | BACE1 (rat) | Weak Inhibition | nih.gov |

Future Research Directions and Unexplored Avenues for 5 Butan 2 Yloxy Pyridin 2 Amine Chemistry

Novel Synthetic Methodologies for Diversification

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 5-(Butan-2-yloxy)pyridin-2-amine. While standard methods for the synthesis of substituted 2-aminopyridines, such as the Chichibabin reaction or palladium-catalyzed amination of halopyridines, could be adapted, future research should focus on more innovative and versatile strategies.

One promising avenue is the exploration of C-H activation methodologies. Direct functionalization of the pyridine (B92270) ring at other positions would allow for the rapid generation of a library of derivatives with diverse substitution patterns. This approach would be more atom-economical and could lead to the discovery of compounds with novel properties.

Furthermore, the development of stereoselective syntheses of the butan-2-yloxy moiety would be of significant interest. The chiral center in this group could play a crucial role in biological interactions, and the ability to selectively synthesize (R)- and (S)-enantiomers would be essential for detailed structure-activity relationship studies.

A potential synthetic approach could involve the reaction of 5-hydroxypyridin-2-amine with a suitable butan-2-yl halide or sulfonate under Williamson ether synthesis conditions. Alternatively, a nucleophilic aromatic substitution reaction on a 5-halopyridin-2-amine with sodium butan-2-oxide could be explored. A patent related to 2-amino-pyridine derivatives as autotaxin inhibitors suggests the potential for such compounds in medicinal chemistry, highlighting the importance of efficient synthetic access. google.com

Advanced Spectroscopic Characterization and in situ Studies

A thorough understanding of the structural and electronic properties of this compound is fundamental for its future development. While basic characterization would include standard techniques like NMR and mass spectrometry, advanced spectroscopic methods could provide deeper insights.

Future research should aim to acquire and analyze a comprehensive set of spectroscopic data. This includes detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals, as well as to probe through-space interactions via NOESY experiments. Infrared (IR) spectroscopy will be crucial for identifying the characteristic vibrational modes of the amino and ether functionalities. High-resolution mass spectrometry (HRMS) will confirm the elemental composition with high accuracy.

In situ spectroscopic studies, such as monitoring reactions using techniques like ReactIR or process NMR, could provide valuable information about reaction mechanisms and kinetics. This would be particularly useful in optimizing synthetic procedures and understanding the reactivity of the compound.

| Spectroscopic Technique | Information Gained |

| 1H NMR | Elucidation of the proton environment and coupling patterns. |

| 13C NMR | Determination of the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of proton and carbon signals for unambiguous structural assignment. |

| NOESY | Investigation of through-space proximities of atoms. |

| Infrared (IR) Spectroscopy | Identification of functional groups (N-H, C-O, C=N, C=C). |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of molecular weight and elemental formula. |

Deeper Computational Mechanistic Insights

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential.

Such studies can provide insights into the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. rsc.org Mechanistic investigations of potential synthetic routes can be performed to calculate activation energies and reaction pathways, helping to rationalize experimental observations and to predict the feasibility of new transformations. Furthermore, computational methods can be used to predict spectroscopic properties, aiding in the interpretation of experimental data.

Expanding the Scope of Structure-Activity Relationship Studies

The true potential of this compound likely lies in its application as a scaffold for the development of biologically active molecules. The 2-aminopyridine (B139424) motif is a well-known pharmacophore present in numerous approved drugs. wikipedia.org Therefore, a key area of future research will be the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

This will involve the synthesis of a library of analogues with modifications at various positions:

The pyridine ring: Introduction of additional substituents (e.g., halogens, alkyl, or aryl groups) could fine-tune the electronic properties and steric profile.

The butan-2-yloxy group: Variation of the alkoxy chain length, branching, or replacement with other functional groups could impact lipophilicity and binding interactions.

These derivatives would then be screened against a panel of biological targets to identify potential therapeutic applications. The existing patent on related 2-amino-pyridine derivatives as autotaxin inhibitors suggests that this enzyme could be a primary target for initial screening efforts. google.com

Exploration of New Research Applications and Bio-inspired Design

Beyond medicinal chemistry, the unique electronic and structural features of this compound could be harnessed for other applications. The 2-aminopyridine scaffold is known to exhibit interesting photophysical properties, and its derivatives have been explored as fluorescent probes. acs.orgnih.gov Future research could investigate the fluorescence and phosphorescence properties of this compound and its derivatives, potentially leading to applications in materials science, such as in organic light-emitting diodes (OLEDs) or as sensors.

Furthermore, the principles of bio-inspired design could be applied to develop novel applications. The 2-aminopyridine moiety can act as a ligand for metal ions, suggesting that this compound could be used to create novel metal complexes with catalytic or therapeutic properties. acs.org The design of such complexes could be inspired by the active sites of metalloenzymes.

Q & A

Q. What are the common synthetic routes for preparing 5-(Butan-2-yloxy)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) on the pyridine ring with butan-2-yloxy groups under basic conditions (e.g., using NaH or K₂CO₃ as a base) in polar aprotic solvents like DMF or THF. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and selectivity .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

- Purification : Silica gel chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on pyridine ring protons (δ 6.5–8.5 ppm) and butan-2-yloxy substituents (δ 1.0–4.5 ppm). Compare with published data for analogous compounds (e.g., 5-(Oxetan-3-yloxy)pyridin-2-amine in ) .

- LCMS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 195.2) and monitor reaction progress .

- TLC : Use silica plates with ethyl acetate/hexane mixtures to track intermediates .

Q. How can researchers assess the initial biological activity of this compound?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition (e.g., kinase assays) .

- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or neuronal models for neuroprotective potential .

Advanced Research Questions

Q. What strategies are employed to investigate the regioselectivity of alkoxy group introduction in pyridine derivatives?

- Methodological Answer :

- Computational modeling : Use DFT calculations to predict electronic effects directing substitution (e.g., meta vs. para positions) .

- Isotopic labeling : Track substitution patterns via ²H or ¹⁵N NMR in deuterated solvents .

- Competitive reactions : Compare yields of positional isomers under varying conditions (e.g., solvent polarity, temperature) .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with varied alkoxy chains (e.g., propan-2-yloxy vs. butan-2-yloxy) and test activity .

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical binding motifs (e.g., hydrogen bonding with the amino group) .

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock or Schrödinger .

- MD simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories .

- Experimental validation : Cross-check with SPR (surface plasmon resonance) for binding kinetics (e.g., KD values) .

Q. How do researchers study the stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), light, or acidic/basic buffers, then analyze via HPLC .

- Metabolite identification : Use LC-HRMS to detect oxidation products (e.g., hydroxylation at the butan-2-yloxy chain) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyridin-2-amine derivatives?

- Methodological Answer :

- Reproducibility checks : Verify reaction parameters (e.g., solvent purity, inert atmosphere) .

- Side-product analysis : Use GC-MS or HPLC to identify byproducts (e.g., over-oxidation or dimerization) .

- Statistical optimization : Apply response surface methodology (RSM) to resolve conflicting data on temperature or catalyst effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.